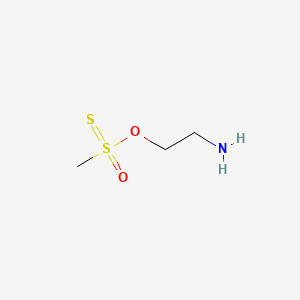
Mtsea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl) methanethiosulfonate hydrobromide, commonly referred to as MTSEA, is a methanethiosulfonate derivative. It is a fast-reacting and highly selective thiol-reactive compound. This compound is widely used in biochemical research, particularly for probing the structures and functions of proteins by modifying cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSEA can be synthesized through the reaction of 2-aminoethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
MTSEA primarily undergoes substitution reactions with thiol groups. It reacts with cysteine residues in proteins to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments .
Common Reagents and Conditions
The reaction of this compound with thiol groups typically requires mild conditions, such as a neutral pH and ambient temperature. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) to maintain the pH and prevent protein denaturation .
Major Products Formed
The major product formed from the reaction of this compound with cysteine residues is a mixed disulfide linkage. This modification can alter the charge and conformation of the protein, providing valuable insights into its structure and function .
Scientific Research Applications
MTSEA has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity of thiol groups and to modify proteins for structural analysis.
Biology: this compound is employed in site-directed mutagenesis and cysteine scanning mutagenesis to investigate protein function and interactions.
Medicine: It is used in drug discovery and development to identify potential therapeutic targets and to study the effects of protein modifications on disease pathways.
Industry: This compound is utilized in the development of biosensors and diagnostic assays due to its ability to selectively modify thiol groups .
Mechanism of Action
MTSEA exerts its effects by reacting with thiol groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the charge and conformation of the protein, affecting its function and interactions. This compound is often used in conjunction with site-directed mutagenesis to introduce cysteine residues at specific sites in proteins, allowing researchers to probe the structure and function of these regions .
Comparison with Similar Compounds
MTSEA is part of a family of methanethiosulfonate derivatives, including:
- (2-Aminoethyl) methanethiosulfonate hydrobromide (this compound)
- (2-Sulfonatoethyl) methanethiosulfonate (MTSES)
- (2-Trimethylammoniumethyl) methanethiosulfonate (MTSET)
Each of these compounds has unique properties and reactivity profiles. For example, MTSES is negatively charged and reacts with thiol groups to introduce a negative charge, while MTSET is positively charged and introduces a positive charge. This compound is unique in its ability to introduce a positive charge to a thiol group, making it particularly useful for studying the effects of charge on protein function .
Properties
Molecular Formula |
C3H9NO2S2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylsulfonothioyloxyethanamine |
InChI |
InChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3 |
InChI Key |
HKERMLQDWIEJQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


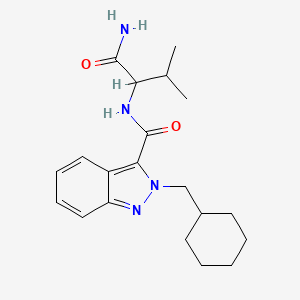
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

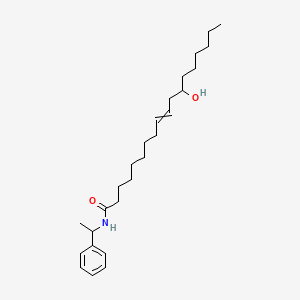
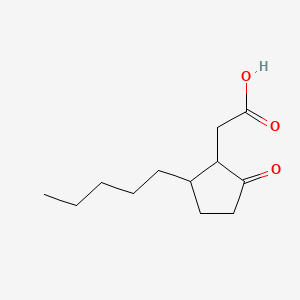
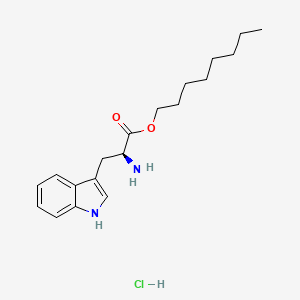
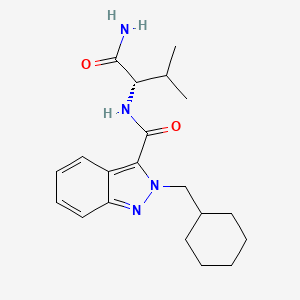
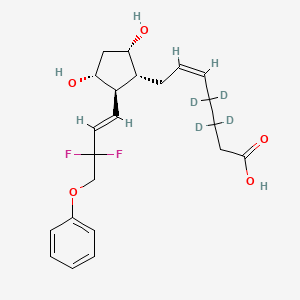
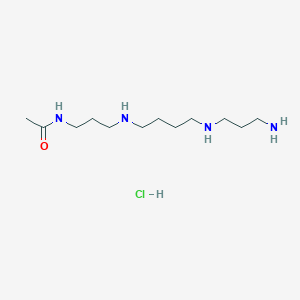
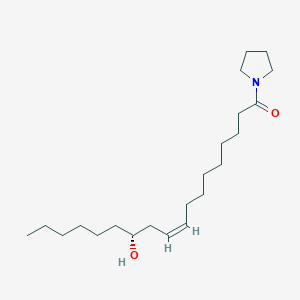
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

